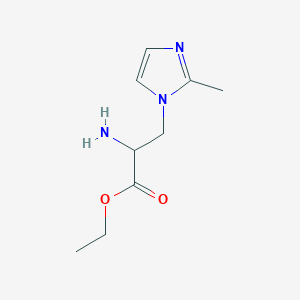
3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one: , also known by its IUPAC name 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester , has the chemical formula C₁₅H₁₂BrFO₂ with a molecular weight of approximately 323.157 g/mol . This compound belongs to the class of aryl esters and contains both fluorine and bromine substituents.
准备方法
Synthetic Routes:
The synthetic preparation of this compound involves esterification of 3-phenylpropionic acid with 2-bromo-4-fluorophenol. The reaction typically proceeds under acidic conditions using a suitable acid catalyst. The esterification reaction can be represented as follows:
3-Phenylpropionic acid+2-Bromo-4-fluorophenol→this compound
Industrial Production:
While specific industrial production methods may vary, large-scale synthesis often employs efficient and cost-effective processes. These methods prioritize yield, purity, and scalability.
化学反应分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom in the compound can participate in substitution reactions, such as nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and heat.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., DMF, DMSO).
Major Products:
The major products depend on the specific reaction conditions. For example:
- Esterification yields the desired ester.
- Reduction leads to the corresponding alcohol.
科学研究应用
This compound finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Potential use in drug discovery due to its structural features.
Industry: As an intermediate in the production of specialty chemicals.
作用机制
The exact mechanism of action remains context-dependent. its functional groups (aryl halide, carbonyl) suggest potential interactions with biological targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.
相似化合物的比较
属性
分子式 |
C9H5BrF4O |
|---|---|
分子量 |
285.03 g/mol |
IUPAC 名称 |
3-(2-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5BrF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4H,3H2 |
InChI 键 |
PPQXBSBJMIXWPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


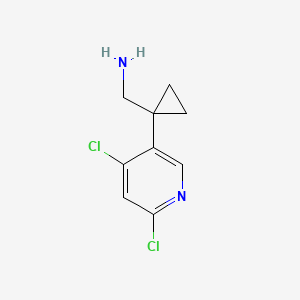
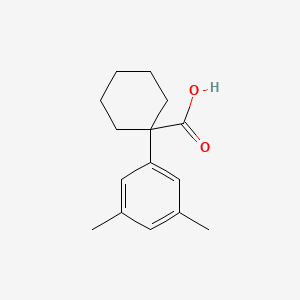

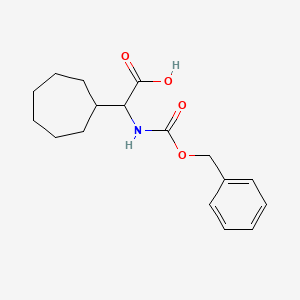
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
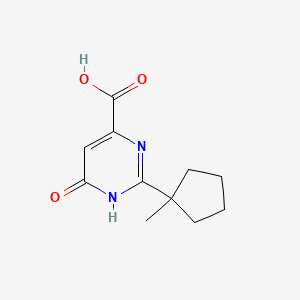
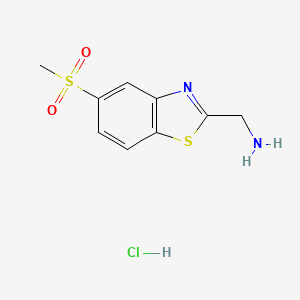

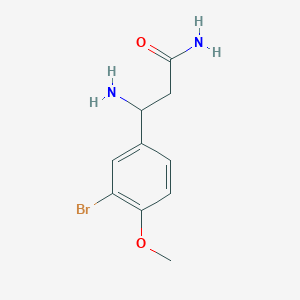
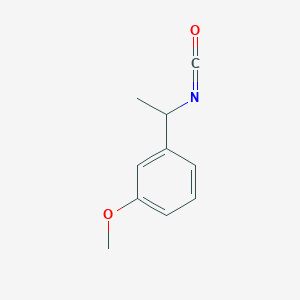

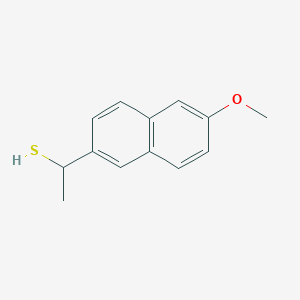
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
